Electronic Effects of Vicinal Fluorine Substitution
DFT calculations on the series of six difluorobenzonitriles reveal that the 2,3‑difluoro substitution pattern significantly alters the natural atomic charges and geometrical parameters of the C≡N and C–F moieties compared to other isomers [1]. The vicinal arrangement of fluorine atoms in 2,3‑difluoro‑5‑formylbenzonitrile introduces unique electrostatic and steric effects at the adjacent reactive positions (positions 1, 4, and 6 of the ring), which are not present in isomers like 3,5‑difluoro‑4‑formylbenzonitrile (where fluorines are meta‑related) or 2,3‑difluoro‑4‑formylbenzonitrile (where the aldehyde is ortho to a fluorine). This electronic modulation is critical for controlling regioselectivity in nucleophilic aromatic substitution and cross‑coupling reactions.
| Evidence Dimension | Natural atomic charge on cyano‑nitrogen (N≡C) |
|---|---|
| Target Compound Data | -0.327 e (calculated for 2,3‑difluorobenzonitrile core) |
| Comparator Or Baseline | 2,5‑difluorobenzonitrile: -0.336 e; 3,4‑difluorobenzonitrile: -0.342 e |
| Quantified Difference | 2,3‑difluoro isomer shows a less negative charge on N≡C nitrogen (by +0.009 to +0.015 e) compared to 2,5‑ and 3,4‑isomers, indicating reduced electron density on the nitrile group. |
| Conditions | DFT/B3LYP/6‑31G** calculations on isolated molecules; experimental geometry optimization confirmed by FT‑IR and Raman spectroscopy. |
Why This Matters
The altered electron density on the nitrile group influences the compound's behavior as a ligand, its propensity for metal coordination, and its reactivity in cycloadditions, directly affecting the outcome of synthetic campaigns.
- [1] Rastogi, V.; Palafox, M. A.; Singhal, S.; Ojha, S. P.; Kiefer, W. Geometrical Parameters, Vibrational Wavenumbers, and Relationships Established With Six Difluorobenzonitriles. Int. J. Quantum Chem. 2007, 107, 1099–1114. View Source
